1,2,3,7-Tetrachloronaphthalene
Description
1,2,3,7-Tetrachloronaphthalene (1,2,3,7-TCN) is a polychlorinated naphthalene (PCN) isomer with four chlorine atoms substituted at the 1, 2, 3, and 7 positions of the naphthalene ring. While direct data on this specific isomer is absent in the provided evidence, insights can be inferred from structurally similar tetrachloronaphthalene isomers. PCNs are persistent organic pollutants (POPs) with environmental and toxicological profiles influenced by chlorine substitution patterns .
Properties
IUPAC Name |
1,2,3,7-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-2-1-5-3-8(12)10(14)9(13)7(5)4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULMCNDOHMTPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204267 | |
| Record name | 1,2,3,7-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-41-7 | |
| Record name | 1,2,3,7-Tetrachloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55720-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,2,3,7-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,7-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction typically proceeds through a series of intermediate chlorinated naphthalenes until the desired tetrachlorinated product is obtained.
Industrial Production Methods
Industrial production of 1,2,3,7-Tetrachloronaphthalene follows similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,7-Tetrachloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: Partially dechlorinated naphthalenes.
Substitution: Functionalized naphthalenes with various substituents.
Scientific Research Applications
1,2,3,7-Tetrachloronaphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated naphthalenes in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing new pharmaceuticals and understanding the mechanisms of action of chlorinated compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,2,3,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in detoxification processes. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Comparison with Similar Compounds
Structural and Physical Properties
The position of chlorine atoms significantly impacts physical properties such as melting points, solubility, and stability. Key isomers include:
Notes:
Reactivity and Environmental Degradation
- 1,2,3,4-TCN : Degrades efficiently over Fe–Al composite oxides (FeAl-5 and FeAl-10) due to their porous structures and reactive sites, achieving ~90% dechlorination under optimal conditions .
- Other Isomers : Reactivity varies with chlorine substitution. For example, isomers with adjacent chlorines (e.g., 1,2,3,4-TCN) are more prone to hydrodechlorination than symmetrically substituted isomers (e.g., 1,3,5,7-TCN) .
Toxicity and Health Impacts
- 2,3,6,7-TCN: Classified as a carcinogen, with handling requiring stringent safety protocols .
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